1-Heptanol, 2-(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptanol, 2-(phenylmethylene)- is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a heptanol backbone with a phenylmethylene group attached to the second carbon atom. This compound is known for its applications in various industrial and scientific fields, including the manufacturing of perfumes, flavors, and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-Heptanol, 2-(phenylmethylene)- can be achieved through several methods. One common synthetic route involves the reduction of α-amyl cinnamaldehyde using aluminum isopropoxide . This method is preferred due to its efficiency and the high yield of the desired product. Industrial production methods may vary, but they typically involve similar reduction reactions under controlled conditions to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
1-Heptanol, 2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Heptanol, 2-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize it to study the effects of alcohols on biological systems.
Industry: The compound is used in the production of perfumes and flavors, owing to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-Heptanol, 2-(phenylmethylene)- involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also act as a solvent, facilitating the dissolution of other substances and enhancing their reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Heptanol, 2-(phenylmethylene)- can be compared with other similar compounds such as:
Cinnamyl alcohol: Both compounds have a phenylmethylene group, but cinnamyl alcohol has a different carbon chain length.
Amyl cinnamic acetate: This compound is an ester derivative of 1-Heptanol, 2-(phenylmethylene)- and is used in similar applications.
The uniqueness of 1-Heptanol, 2-(phenylmethylene)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Eigenschaften
CAS-Nummer |
184900-07-0 |
---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(2E)-2-benzylideneheptan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+ |
InChI-Schlüssel |
LIPHCKNQPJXUQF-SDNWHVSQSA-N |
Isomerische SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/CO |
Kanonische SMILES |
CCCCCC(=CC1=CC=CC=C1)CO |
Dichte |
0.954-0.962 |
Physikalische Beschreibung |
Colourless to slightly yellow liquid, light floral note |
Löslichkeit |
insoluble in water miscible (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.